REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1[CH2:10][CH2:11][NH:12][CH2:13][CH:14]=1.Cl>CO.[Pt]=O>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1
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Name
|
|
Quantity
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0.49 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)C=1CCNCC1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
0.11 g
|
Type
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catalyst
|
Smiles
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[Pt]=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a pad of celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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ADDITION
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Details
|
Aqueous sodium carbonate (10%, 50 ml) was added
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with ethylacetate (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |